molecular formula C13H23FN2O4 B7092837 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate

3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate

Cat. No.: B7092837
M. Wt: 290.33 g/mol
InChI Key: DBHOCHZLDOBRLV-UHFFFAOYSA-N
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Description

3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate: is a synthetic organic compound characterized by the presence of a fluoropropyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the preparation of morpholine, which can be synthesized through the reaction of diethylene glycol with ammonia under high pressure and temperature.

    Introduction of the Fluoropropyl Group: The fluoropropyl group is introduced via nucleophilic substitution reactions. For instance, 3-fluoropropyl bromide can react with morpholine in the presence of a base like potassium carbonate to form the desired product.

    Carboxylation: The final step involves the carboxylation of the morpholine derivative to form the ester. This can be achieved using reagents such as ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. The presence of the fluorine atom can enhance the compound’s ability to interact with specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can facilitate its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropropyl morpholine-4-carboxylate: Lacks the additional morpholine ring.

    2-(Morpholin-4-ylmethyl)morpholine-4-carboxylate: Does not contain the fluoropropyl group.

    3-Fluoropropyl 2-(piperidin-4-ylmethyl)piperidine-4-carboxylate: Contains a piperidine ring instead of morpholine.

Uniqueness

The uniqueness of 3-Fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate lies in its dual morpholine rings and the presence of a fluoropropyl group. This combination provides a distinctive set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoropropyl 2-(morpholin-4-ylmethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O4/c14-2-1-6-20-13(17)16-5-9-19-12(11-16)10-15-3-7-18-8-4-15/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHOCHZLDOBRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(CCO2)C(=O)OCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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